10-Hexylphenothiazine

Vue d'ensemble

Description

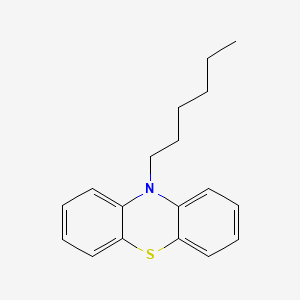

10-Hexylphenothiazine is an organic compound with the molecular formula C18H21NS. It is a derivative of phenothiazine, characterized by the presence of a hexyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic electronics and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Hexylphenothiazine can be synthesized through several methods. One common approach involves the reaction of phenothiazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the use of hexylthiophene and phenothiazine in a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich phenothiazine core undergoes bromination and formylation at specific positions:

Bromination

Bromination occurs preferentially at the 3- and 7-positions due to electron-donating effects of the sulfur and nitrogen atoms:

text10-Hexylphenothiazine + Br₂ → 3,7-Dibromo-10-hexylphenothiazine

Conditions : Bromine in dichloromethane at 0°C to room temperature.

Vilsmeier–Haack Formylation

Introduction of an aldehyde group at the 3-position is achieved via the Vilsmeier–Haack reaction:

textThis compound + POCl₃, DMF → 3-Formyl-10-hexylphenothiazine

Applications : The aldehyde serves as a key intermediate for synthesizing dyes and conjugated polymers .

Cross-Coupling Reactions

The brominated derivatives participate in transition-metal-catalyzed cross-couplings :

Suzuki–Miyaura Coupling

3,7-Dibromo-10-hexylphenothiazine reacts with arylboronic acids to form π-extended systems:

text3,7-Dibromo-10-hexylphenothiazine + ArB(OH)₂ → 3,7-Diaryl-10-hexylphenothiazine

Catalyst : Pd(PPh₃)₄, K₂CO₃, 80°C.

Applications : Organic semiconductors for solar cells .

Buchwald–Hartwig Amination

Brominated derivatives undergo amination with primary/secondary amines:

text3-Bromo-10-hexylphenothiazine + R₂NH → 3-Amino-10-hexylphenothiazine

Catalyst : Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Oxidation to Sulfoxide

The sulfur atom in this compound oxidizes to sulfoxide using H₂O₂ or mCPBA:

textThis compound + H₂O₂ → this compound-5-oxide

Applications : Enhances polarity for pharmaceutical applications.

Aldehyde Reduction

The 3-formyl derivative is reduced to hydroxymethyl using NaBH₄:

text3-Formyl-10-hexylphenothiazine + NaBH₄ → 3-Hydroxymethyl-10-hexylphenothiazine

Stability and Reactivity Considerations

Applications De Recherche Scientifique

10-Hexylphenothiazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in drug development.

Industry: It is used in the production of organic semiconductors and as a component in dye-sensitized solar cells

Mécanisme D'action

The mechanism of action of 10-Hexylphenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, affecting their function. For example, phenothiazine derivatives are known to inhibit calmodulin and protein kinase C, which play crucial roles in cellular signaling pathways . This inhibition can lead to various biological effects, including anticancer activity .

Comparaison Avec Des Composés Similaires

Phenothiazine: The parent compound, known for its neuroleptic properties.

10-Methylphenothiazine: A derivative with a methyl group instead of a hexyl group.

10-Ethylphenothiazine: A derivative with an ethyl group.

Uniqueness: 10-Hexylphenothiazine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs. This modification can enhance its solubility in organic solvents and improve its performance in applications such as organic electronics and dye-sensitized solar cells .

Activité Biologique

10-Hexylphenothiazine is a derivative of phenothiazine, a compound known for its diverse biological activities, including antimicrobial, antitumor, and photophysical properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in various fields.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from phenothiazine. The compound's structure includes a hexyl side chain that enhances its solubility and biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli. A study reported moderate antibacterial effects, prompting further investigation into its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

Antitumor Activity

Phenothiazine derivatives, including this compound, have shown promise in cancer therapy. They can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival . In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Study on Antimicrobial Efficacy

A case study focused on the antibacterial properties of this compound involved testing against E. coli and Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition zones compared to controls. This study highlighted the compound's potential for development into an effective antibacterial treatment.

Cancer Cell Line Studies

In a separate study examining the antitumor effects, this compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that the compound significantly reduced cell viability in a concentration-dependent manner. Flow cytometry analysis showed an increase in apoptotic cells, confirming its role in inducing programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the hexyl group aids in penetrating bacterial membranes.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

- Signal Pathway Modulation : It can affect various signaling pathways involved in cell survival and proliferation.

Research Findings Summary Table

Propriétés

IUPAC Name |

10-hexylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVOTTZESKWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597007 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73025-93-1 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hexylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 10-hexylphenothiazine?

A1: this compound consists of a tricyclic phenothiazine core with a six-carbon alkyl chain (hexyl group) attached to the nitrogen atom at the 10-position. This structure allows for good solubility in common organic solvents and contributes to the formation of amorphous films, crucial for device fabrication. [, , ]

Q2: What is the significance of this compound in the development of organic semiconductors?

A2: this compound exhibits valuable properties for organic semiconductors. It acts as a strong electron donor, facilitating charge transport within the material. Its incorporation into conjugated polymers can influence energy levels, absorption and emission spectra, and ultimately the performance of devices like OLEDs and OPVs. [, , , ]

Q3: How does the incorporation of this compound affect the optical properties of conjugated polymers?

A3: Studies have shown that the presence of this compound units in copolymers can significantly impact their optical characteristics. For instance, it can lead to a redshift in both absorption and emission spectra, pushing the emission towards longer wavelengths. This is evident in studies where incorporating a this compound-containing comonomer into a polyfluorene backbone resulted in a shift from blue to red emission. [, ]

Q4: What role does this compound play in the performance of organic photovoltaic cells (OPVs)?

A4: this compound derivatives are being explored as electron-donating materials in bulk heterojunction OPV devices. Their role is to absorb light and facilitate the transfer of electrons to an acceptor material, generating electricity. The efficiency of this process is influenced by factors like the energy levels of the polymer and the morphology of the blend with the acceptor. [, ]

Q5: Are there any challenges associated with using this compound in organic electronic devices?

A5: While this compound offers several advantages, challenges remain. One concern is the potential for photo-oxidation, where exposure to light and oxygen can degrade the material and reduce device lifespan. Researchers are actively exploring strategies to improve the stability of these materials, including structural modifications and the use of protective layers in device fabrication. []

Q6: How does the structure of this compound relate to its function in organic electronic materials?

A6: The structure-property relationship is crucial in understanding the behavior of this compound. The electron-rich phenothiazine core, coupled with the alkyl chain for solubility, makes it an excellent building block for conjugated polymers. By modifying the substituents on the phenothiazine core or incorporating it into different polymer architectures, researchers can fine-tune the material's electronic and optical properties for specific applications. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.